molecular formula C32H33NO9 B14942842 N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B14942842
M. Wt: 575.6 g/mol
InChI Key: ACRYVEYLJYRDQH-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including ethoxy, hydroxy, oxo, chromenyl, methoxy, and benzodioxol, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the chromenyl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzodioxol group: This step may involve the use of methoxy-substituted benzene derivatives and appropriate coupling reagents.

    Attachment of the diethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Formation of the propanamide linkage: This step typically involves the use of amide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding quinones or other oxidized products.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for biochemical studies.

    Medicine: The compound may have potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has similar structural features but lacks the chromenyl and benzodioxol groups.

    N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide: This compound has hydroxy groups instead of ethoxy groups, leading to different chemical properties.

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chromenyl and benzodioxol groups sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C32H33NO9

Molecular Weight

575.6 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C32H33NO9/c1-4-38-24-11-10-19(14-25(24)39-5-2)12-13-33-28(34)17-22(20-15-26(37-3)31-27(16-20)40-18-41-31)29-30(35)21-8-6-7-9-23(21)42-32(29)36/h6-11,14-16,22,35H,4-5,12-13,17-18H2,1-3H3,(H,33,34)

InChI Key

ACRYVEYLJYRDQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC3=C(C(=C2)OC)OCO3)C4=C(C5=CC=CC=C5OC4=O)O)OCC

Origin of Product

United States

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